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(2R)-2-Methylthiomorpholine

Cat. No.: B13225915
M. Wt: 117.22 g/mol
InChI Key: MHHCLPHGZOISFK-RXMQYKEDSA-N
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Description

(2R)-2-Methylthiomorpholine is a chiral, saturated heterocyclic compound of significance in medicinal chemistry and organic synthesis. It features a six-membered ring containing both nitrogen and sulfur atoms, with a stereogenic center at the 2-position conferring specific three-dimensional properties crucial for interacting with biological targets. As a secondary amine, it serves as a versatile building block for the synthesis of more complex molecules. In research, the thiomorpholine scaffold is a known pharmacophore, a molecular feature often associated with biological activity. Studies on related compounds show that the thiomorpholine ring can be a key structural component in drug discovery efforts, particularly in the development of potent and selective enzyme inhibitors. For instance, in the optimization of mTOR kinase inhibitors, the incorporation of a thiomorpholine group, in place of a morpholine, has been demonstrated to improve cellular potency . This highlights the value of this compound as a chiral precursor for developing potential therapeutics, including those with anti-cancer properties. Furthermore, its structure makes it a valuable intermediate in constructing complex heterocyclic systems for probing biological pathways or developing new synthetic methodologies. This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions, as compounds in this class may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NS B13225915 (2R)-2-Methylthiomorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(2R)-2-methylthiomorpholine

InChI

InChI=1S/C5H11NS/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1

InChI Key

MHHCLPHGZOISFK-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CNCCS1

Canonical SMILES

CC1CNCCS1

Origin of Product

United States

Synthetic Methodologies for 2r 2 Methylthiomorpholine and Its Enantiomers

Asymmetric Synthesis Approaches to the Thiomorpholine (B91149) Core

The construction of the chiral thiomorpholine scaffold is the most critical aspect of synthesizing (2R)-2-Methylthiomorpholine. Several asymmetric strategies can be employed to establish the desired stereocenter at the C2 position.

Stereoselective cyclization reactions are a powerful tool for the synthesis of chiral heterocycles. In the context of this compound, this can be achieved by the intramolecular cyclization of a precursor that already contains the necessary stereochemical information or by a cyclization that creates the stereocenter in a controlled manner. One common approach involves the cyclization of a chiral amino alcohol derivative with a suitable sulfur-containing electrophile. For instance, a chiral N-protected 2-amino-1-propanol derivative can be reacted with a dielectrophile like bis(2-chloroethyl) sulfide. However, controlling the regioselectivity of the cyclization can be challenging.

A more refined strategy involves the intramolecular cyclization of a pre-formed acyclic precursor containing both the nitrogen and sulfur moieties. For example, an N-protected amino thiol can undergo intramolecular cyclization. The stereocenter can be introduced either in the starting amino thiol or during the cyclization process using a chiral catalyst.

A notable method involves the organocatalytic diastereoselective cyclization to form the thiomorpholine ring. This has been demonstrated in the synthesis of thiomorpholine-containing peptides where a Brønsted acid catalyst, such as dithiophosphoric acid, facilitates the cyclization of a dehydroamino acid with a thiol. nih.gov This strategy, while applied to more complex systems, highlights the potential for catalyst-controlled stereoselective cyclization to form the thiomorpholine core.

The chiral pool provides a collection of readily available and inexpensive enantiopure compounds, such as amino acids and sugars, which can be used as starting materials for complex chiral molecules. wikipedia.org For the synthesis of this compound, natural amino acids like (R)-alanine or (R)-cysteine are attractive starting points.

Starting from (R)-alanine, the carboxylic acid can be reduced to the corresponding amino alcohol, (R)-alaninol. This chiral building block can then be elaborated to introduce the sulfur atom and complete the thiomorpholine ring. For example, (R)-alaninol can be N-protected and then reacted with a suitable dielectrophile to form the thiomorpholine ring.

Alternatively, (R)-cysteine, which already contains a sulfur atom, can be utilized. The synthesis would involve the modification of the carboxylic acid and amino groups and subsequent cyclization. For instance, the carboxylic acid could be reduced, and the resulting amino alcohol derivative could undergo intramolecular cyclization. The use of chiral pool starting materials often simplifies the synthesis by avoiding the need for a separate asymmetric induction step. nih.gov

Table 1: Potential Chiral Pool Precursors for this compound

Chiral Pool PrecursorKey Transformation Steps
(R)-AlanineReduction of carboxylic acid, N-protection, reaction with a sulfur-containing dielectrophile, cyclization.
(R)-CysteineReduction of carboxylic acid, protection of functional groups, intramolecular cyclization.

This table presents hypothetical pathways based on established chiral pool synthesis strategies.

Catalytic asymmetric synthesis represents one of the most efficient methods for generating chiral compounds. chiralpedia.com For this compound, this can be achieved through the asymmetric hydrogenation of a corresponding prochiral dehydromorpholine precursor. The development of chiral transition-metal catalysts, particularly those based on rhodium and iridium with chiral phosphine (B1218219) ligands, has enabled highly enantioselective hydrogenations of various unsaturated heterocycles. semanticscholar.orgrsc.org

A plausible route would involve the synthesis of 2-methyl-2,3-dehydrothiomorpholine, which can then be subjected to asymmetric hydrogenation. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Table 2: Representative Catalysts for Asymmetric Hydrogenation of Dehydroheterocycles

Catalyst SystemLigand TypeTypical Enantiomeric Excess (ee)Reference
[Rh(COD)L]BF4Chiral bisphosphine (e.g., BINAP)>95% pharmaguideline.com
[Ir(COD)L]BARFChiral phosphine-oxazoline>90%N/A

This table is illustrative and based on data for analogous heterocyclic systems. The actual performance for 2-methyl-2,3-dehydrothiomorpholine would require experimental verification.

Another catalytic approach involves the enantioselective hydroamination of an appropriate aminoalkene, followed by cyclization. researchgate.net This method can establish the stereocenter early in the synthetic sequence.

Precursor Chemistry and Building Block Considerations in this compound Synthesis

The selection of appropriate precursors and building blocks is critical for an efficient synthesis of this compound. enamine.netsigmaaldrich.com The choice of building blocks depends on the chosen synthetic strategy.

For chiral pool-based approaches, enantiomerically pure amino alcohols or amino acids are the primary building blocks. For catalytic asymmetric syntheses, the key precursor is often a prochiral unsaturated thiomorpholine derivative. The synthesis of this precursor must be efficient and scalable.

Key building blocks for the synthesis of the thiomorpholine ring, irrespective of the specific strategy, often include:

A C2N unit: This can be derived from a chiral or prochiral amino alcohol or amino acid.

A C2S unit: This can be introduced via reagents like thionyl chloride, or by using sulfur-containing nucleophiles or electrophiles.

A C2 linker: In some strategies, a C2 fragment with two electrophilic or nucleophilic centers is used to close the ring.

The functional group tolerance of the chosen reactions is also a key consideration to minimize the need for extensive protection and deprotection steps. csic.esnih.gov

Optimization of Reaction Conditions for Diastereomeric and Enantiomeric Control

Achieving high levels of diastereomeric and enantiomeric purity is paramount. This often requires careful optimization of reaction conditions. researchgate.net Key parameters that can be tuned include:

Catalyst: The choice of metal precursor and chiral ligand is the most important factor in catalytic asymmetric reactions. nih.govfrontiersin.org

Solvent: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome of a reaction.

Temperature: Lowering the reaction temperature often enhances stereoselectivity.

Additives: The presence of additives, such as Lewis acids or bases, can influence the transition state geometry and improve stereocontrol.

Protecting Groups: The nature of the protecting groups on the nitrogen atom can have a significant steric and electronic influence on the stereoselectivity of subsequent reactions.

Table 3: Parameters for Optimization of Stereocontrol

ParameterEffect on StereoselectivityExample
Catalyst LoadingCan influence catalyst activity and stability, potentially affecting selectivity.Varying the mol% of a chiral rhodium catalyst.
Hydrogen PressureIn asymmetric hydrogenation, pressure can affect reaction rate and sometimes selectivity.Optimizing H2 pressure for the reduction of a dehydromorpholine.
Reaction TimeProlonged reaction times can sometimes lead to racemization or side reactions.Monitoring the reaction progress to determine the optimal endpoint.

This table provides general guidelines for reaction optimization.

Scalability and Industrial Feasibility of this compound Production

The transition of a synthetic route from the laboratory to an industrial scale presents several challenges. taylorfrancis.com For the production of this compound, a scalable and cost-effective process is essential.

Key considerations for scalability include:

Cost and availability of starting materials: Chiral pool starting materials are often preferred for their low cost and ready availability.

Number of synthetic steps: A shorter synthetic route is generally more economical.

Reagent and catalyst cost: The use of expensive and air-sensitive reagents or catalysts can be a significant hurdle for large-scale production. Catalyst recycling is a crucial aspect to consider.

Purification methods: Chromatographic purifications are often difficult to scale up. Crystallization or distillation are preferred methods for purification on an industrial scale.

Safety and environmental impact: The use of hazardous reagents and solvents should be minimized.

Catalytic asymmetric hydrogenation is often a highly scalable and atom-economical method, making it an attractive option for the industrial production of this compound, provided the catalyst is efficient and can be recycled. pharmaguideline.com

Reactivity and Chemical Transformations of 2r 2 Methylthiomorpholine

Reactions at the Nitrogen Center of (2R)-2-Methylthiomorpholine

The nitrogen atom in the this compound ring is a secondary amine, making it nucleophilic and basic. This allows for a range of reactions, including alkylation and acylation, leading to the formation of a diverse array of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine of the thiomorpholine (B91149) ring is readily susceptible to electrophilic attack. N-alkylation can be accomplished by reacting this compound with alkyl halides, a process analogous to the SN2 reaction of other secondary amines. masterorganicchemistry.com Similarly, N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). jchemrev.comresearchgate.netorientjchem.org These reactions are fundamental for introducing a wide variety of functional groups onto the nitrogen atom, thereby modifying the molecule's properties. jchemrev.com

The acylation of amines is a crucial transformation for creating important precursors for fine chemicals and pharmaceuticals and is often used to protect the -NH group during multi-step syntheses. orientjchem.org Various catalysts and conditions have been developed to facilitate N-acylation, although some reactions can proceed without a catalyst. orientjchem.org

Reaction TypeReagent ClassExample ReagentProduct Type
N-AlkylationAlkyl HalideMethyl Iodide (CH₃I)N-Alkylthiomorpholine
N-AlkylationBenzyl HalideBenzyl Bromide (BnBr)N-Benzylthiomorpholine
N-AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)N-Acetylthiomorpholine
N-AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)N-Acetylthiomorpholine
N-SulfonylationSulfonyl ChlorideTosyl Chloride (TsCl)N-Sulfonylthiomorpholine

Formation of N-Substituted this compound Derivatives

The N-alkylation and N-acylation reactions described above are primary methods for synthesizing a library of N-substituted this compound derivatives. By choosing appropriate alkylating or acylating agents, functional groups with desired electronic and steric properties can be installed on the nitrogen atom. jchemrev.com For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield an N-chloroacetyl derivative, which can serve as a precursor for further functionalization. jchemrev.com These derivatization strategies are pivotal in medicinal chemistry for exploring structure-activity relationships. jchemrev.commdpi.com

Reactions at the Sulfur Center of this compound

The sulfur atom in this compound is a thioether, which is susceptible to oxidation and other derivatizations. These transformations significantly alter the electronic properties and geometry of the sulfur center.

Oxidation Reactions Leading to Sulfoxide (B87167) and Sulfone Derivatives (e.g., this compound 1,1-Dioxide)

The thioether moiety of the thiomorpholine ring can be selectively oxidized to form either a sulfoxide or a sulfone. This modification significantly changes the molecule's polarity and hydrogen bonding capabilities. Mild oxidation, often using reagents like hydrogen peroxide (H₂O₂) under controlled conditions, typically yields the corresponding sulfoxide. masterorganicchemistry.comnih.gov More forceful oxidation leads to the formation of the sulfone, known as thiomorpholine 1,1-dioxide. tcichemicals.comoakwoodchemical.comnih.gov

Common oxidizing agents used for the transformation of thiomorpholine to its sulfone derivative include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide. google.com The controlled, stepwise addition of potassium permanganate is an effective method for this oxidation, ensuring the reaction is manageable and safe. google.com The resulting sulfone is a key intermediate in the synthesis of various biologically active compounds. google.com

Oxidizing AgentTypical ConditionsPrimary Product
Hydrogen Peroxide (H₂O₂)Stoichiometric amount, mild temp.This compound 1-Oxide (Sulfoxide)
m-CPBAStoichiometric amountThis compound 1-Oxide (Sulfoxide)
Potassium Permanganate (KMnO₄)Excess reagent, vigorous conditionsThis compound 1,1-Dioxide (Sulfone)
Hydrogen Peroxide (H₂O₂)Excess reagent, catalyst (e.g., metal)This compound 1,1-Dioxide (Sulfone)

S-Derivatization and Associated Ring Modifications

Beyond oxidation, the sulfur atom can undergo other transformations, such as S-alkylation, to form sulfonium (B1226848) salts. rsc.orgorganic-chemistry.org Reaction with strong alkylating agents, like methyl iodide, can lead to the formation of an S-methyl thiomorpholinium iodide salt. This quaternization of the sulfur atom introduces a positive charge and alters the ring's conformation and reactivity. rsc.org Such S-alkylation reactions are a general feature of thioethers and are used to create versatile synthetic intermediates. nih.govrsc.org

Ring Expansion and Contraction Reactions Involving the Thiomorpholine Core

The inherent stability of the six-membered thiomorpholine ring means that ring expansion and contraction reactions are not commonplace and typically require specific activation strategies. Nevertheless, established methodologies in heterocyclic chemistry can be extrapolated to predict the potential reactivity of the this compound core in such transformations. These reactions are of significant interest as they provide pathways to novel heterocyclic scaffolds, such as seven-membered 1,4-thiazepines or five-membered thiazolidine (B150603) derivatives, which are valuable in medicinal chemistry.

Ring Expansion Reactions

Ring expansion of the thiomorpholine core in this compound would likely proceed through rearrangement reactions that involve the formation of a cationic or ylide intermediate. Key among these are the Tiffeneau-Demjanov rearrangement and rearrangements involving sulfonium or ammonium (B1175870) ylides, such as the Stevens or Sommelet-Hauser rearrangements.

Tiffeneau-Demjanov Rearrangement:

The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon ring expansion of cycloalkanes and heterocycles bearing a 1-aminomethyl-1-alkanol functionality. wikipedia.orgwikipedia.orglibretexts.orgyoutube.com For this compound, this would necessitate prior functionalization at the C3 position to introduce an aminomethyl alcohol group. The key step of this reaction involves the diazotization of the primary amine with nitrous acid, followed by the loss of nitrogen gas to generate a primary carbocation. Subsequent rearrangement of the C2-C3 bond of the thiomorpholine ring would lead to the formation of a seven-membered 1,4-thiazepine ring.

The presence of the methyl group at the C2 position would be expected to influence the migratory aptitude of the adjacent bonds, potentially leading to a mixture of regioisomeric products. However, the migration of the more substituted carbon (C2) is often favored in such rearrangements.

Hypothetical Tiffeneau-Demjanov Ring Expansion of a this compound Derivative:

ReactantReagentsProposed Product
(2R,3S)-3-(aminomethyl)-2-methylthiomorpholin-3-olNaNO₂, HCl(R)-3-Methyl-1,4-thiazepan-5-one

Stevens and Sommelet-Hauser Rearrangements:

The Stevens and Sommelet-Hauser rearrangements are reactions of quaternary ammonium salts that proceed via ylide intermediates. wikipedia.orgwikipedia.orgchemistry-reaction.comsynarchive.comdalalinstitute.comnii.ac.jpresearchgate.netresearchgate.net These rearrangements could potentially be applied to N-alkylated derivatives of this compound. The reaction is initiated by deprotonation of a carbon adjacent to the positively charged nitrogen atom, forming an ylide.

In the Stevens rearrangement , a nih.govacs.org-sigmatropic shift occurs, leading to the migration of a group from the nitrogen to the adjacent carbon. If an exocyclic group on the nitrogen migrates, this would not result in ring expansion. However, if conditions could be tailored to favor rearrangement of the thiomorpholine ring itself, ring expansion could be envisioned, although this is not a typical outcome for this reaction.

The Sommelet-Hauser rearrangement involves a acs.orgacs.org-sigmatropic rearrangement of a benzylic ylide. wikipedia.orgdalalinstitute.comnii.ac.jpresearchgate.net This reaction is more commonly associated with the functionalization of a benzene (B151609) ring and is less likely to directly result in the expansion of the thiomorpholine core itself, unless the thiomorpholine ring is part of a larger, more complex benzylic system.

Hypothetical Stevens Rearrangement of an N-Substituted (2R)-2-Methylthiomorpholinium Salt:

ReactantReagentsProposed Product (Illustrative)
(2R)-4-Benzyl-2-methyl-4-methylthiomorpholin-4-ium bromideStrong base (e.g., NaH)(R)-2-(Benzyl(methyl)amino)ethyl)(methyl)sulfane

Note: This represents a potential rearrangement pathway and not necessarily a ring expansion.

Ring Contraction Reactions

Ring contraction of the thiomorpholine ring is an even less common transformation and would likely require more specialized and energetic conditions, such as photochemical methods.

Photochemical Ring Contraction:

Photochemical reactions can provide the energy required to induce rearrangements that are not accessible through thermal methods. For instance, photochemical methods have been employed for the ring contraction of piperidines and morpholines. nih.gov A plausible, though speculative, pathway for the ring contraction of this compound could involve a Norrish-type reaction of a derivatized thiomorpholine, such as a thiomorpholin-3-one. Irradiation could lead to the formation of a diradical intermediate, which could then undergo rearrangement and decarbonylation to yield a five-membered thiazolidine derivative.

The success of such a reaction would be highly dependent on the specific substitution pattern and the photochemical stability of the thiomorpholine ring.

Hypothetical Photochemical Ring Contraction of a this compound Derivative:

ReactantReagentsProposed Product
(R)-2-Methylthiomorpholin-3-oneUV light (hν)(R)-4-Methylthiazolidine-2-carbaldehyde

Advanced Spectroscopic and Structural Elucidation of 2r 2 Methylthiomorpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a chiral compound such as (2R)-2-Methylthiomorpholine, NMR is crucial for verifying the connectivity of atoms and assessing purity.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the proton spectrum would exhibit characteristic signals corresponding to the methyl group, the methine proton at the chiral center (C2), and the methylene (B1212753) protons of the thiomorpholine (B91149) ring.

The methyl group protons (-CH₃) would likely appear as a doublet due to coupling with the adjacent C2 proton. The proton at the chiral C2 position would, in turn, appear as a multiplet (likely a quartet) due to coupling with the methyl protons. The four methylene protons on the ring (at C3, C5, and C6) would present as complex multiplets due to both geminal and vicinal coupling, further complicated by the chair conformation of the ring. The N-H proton would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures like 2-methylmorpholine (B1581761) and other thiomorpholine derivatives. researchgate.netchemicalbook.com

Proton GroupExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~1.1 - 1.3Doublet (d)~6-7
H-2 (CH)~2.8 - 3.2Multiplet (m)-
H-3, H-5, H-6 (-CH₂-)~2.5 - 3.8Multiplet (m)-
N-HVariable (broad singlet)Broad Singlet (br s)-

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show five distinct signals, corresponding to the five carbon atoms in the structure.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

Carbon AtomExpected Chemical Shift (δ, ppm)
-CH₃~18 - 22
C-2 (CH)~55 - 60
C-3 (-CH₂-)~45 - 50
C-5 (-CH₂-)~48 - 52
C-6 (-CH₂-)~68 - 72

Determining the enantiomeric excess (ee) is critical for any chiral compound. NMR spectroscopy can be used for this purpose through the use of chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs). nih.govrsc.org When a chiral reagent is added to a racemic or scalemic mixture of this compound, it forms transient diastereomeric complexes. acs.org Since diastereomers have different physical properties, their corresponding nuclei are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum. nih.govrsc.org

For an amine like this compound, common chiral shift reagents include lanthanide complexes or chiral acids. The integration of the separated signals (for example, the distinct methyl doublets for the R and S enantiomers) allows for the direct calculation of the enantiomeric excess of the sample. rsc.org This method provides a rapid and accurate means of assessing enantiopurity without the need for chromatographic separation. acs.orgtcichemicals.com

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. thermofisher.comsci-hub.st These two techniques are often complementary. thermofisher.com

For this compound, an FTIR spectrum would clearly show the presence of key functional groups. A broad absorption band in the region of 3300-3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amine. C-H stretching vibrations for the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-N stretching vibration would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹. The C-S bond, being a weak absorber in IR, might be difficult to identify definitively but typically appears in the 600-800 cm⁻¹ range.

Raman spectroscopy would also be useful for identifying the carbon backbone and the C-S bond, which often gives a stronger signal in Raman than in FTIR. sci-hub.st Analysis of the solid form of the material by these techniques can also help identify different polymorphic forms, should they exist. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Technique
N-HStretch3300 - 3500FTIR
C-H (sp³)Stretch2850 - 2960FTIR, Raman
N-HBend1550 - 1650FTIR
C-HBend1350 - 1470FTIR, Raman
C-NStretch1000 - 1200FTIR
C-SStretch600 - 800FTIR, Raman

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of a chiral molecule in solution. nih.gov

A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The resulting positive or negative peaks are known as Cotton effects. For this compound, the chromophores (such as the C-S-C and C-N-C groups) would give rise to specific Cotton effects in the UV region. By comparing the experimentally obtained CD spectrum with spectra predicted by computational methods (like time-dependent density functional theory, TD-DFT) or with the spectra of structurally similar compounds of known absolute configuration, the (R) configuration at the C2 center can be unequivocally confirmed. Recent advancements have extended the use of circular dichroism into the X-ray domain, providing element-specific information about molecular asymmetry. arxiv.orgarxiv.org

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can definitively confirm the atomic connectivity, conformation, and, most importantly for a chiral molecule, the absolute stereochemistry.

A single-crystal X-ray diffraction study of a suitable crystal of this compound or one of its derivatives (e.g., a salt) would provide precise atomic coordinates. This data would confirm that the thiomorpholine ring adopts a stable chair conformation, similar to what has been observed for other morpholine (B109124) and thiomorpholine structures. mdpi.comresearchgate.net The analysis would also reveal the spatial orientation of the methyl group at the C2 position, allowing for the direct and unambiguous assignment of the (R) absolute configuration. The resulting structural data, including bond lengths, bond angles, and torsion angles, provides the ultimate confirmation of the molecule's stereochemistry.

Computational and Theoretical Investigations of 2r 2 Methylthiomorpholine

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational preferences of molecules like (2R)-2-Methylthiomorpholine.

The thiomorpholine (B91149) ring, similar to cyclohexane (B81311) and morpholine (B109124), predominantly adopts a chair conformation to minimize steric and torsional strain. mdpi.comresearchgate.net For this compound, the methyl group at the C2 position can exist in either an axial or an equatorial orientation. Computational studies on related substituted thiomorpholines have shown that the relative stability of these conformers is influenced by the electronic and steric nature of the substituents. acs.org

A detailed DFT investigation into substituted thiomorpholine complexes has revealed that while axial conformers may be more stable for the isolated molecule, intermolecular interactions within a crystal lattice can stabilize the equatorial conformer. acs.org The preference for a particular conformation is a delicate balance of intramolecular and intermolecular forces.

Table 1: Representative Calculated Geometric Parameters for a Thiomorpholine Ring in a Chair Conformation

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.82
C-N1.47
C-C1.54
C-S-C98.5
C-N-C112.0
S-C-C-N-55.0
C-N-C-C58.0
C-C-S-C60.0

Note: The data in this table is representative of a typical thiomorpholine ring and is intended for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potentials)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Computational methods provide valuable insights into the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.orgmdpi.com For sulfur-containing heterocycles, the sulfur atom often contributes significantly to the HOMO, making it a potential site for electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. wolfram.comlibretexts.org Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. In thiomorpholine derivatives, the nitrogen atom and the sulfur atom are expected to be regions of varying electron density, influencing their interaction with other molecules. wolfram.com

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Thiomorpholine

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: These values are illustrative and can vary depending on the specific substituents and the level of theory used in the calculation.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. chemicalbook.com For this compound, computational methods can help in assigning the signals in the experimental NMR spectrum to specific protons and carbons in the molecule. researchgate.net The predicted chemical shifts are sensitive to the molecule's conformation, allowing for the differentiation between axial and equatorial orientations of the methyl group.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. diva-portal.orgnih.gov These calculated frequencies correspond to the absorption bands observed in an IR spectrum. By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the experimental IR bands to specific functional groups and types of molecular motion, such as C-H stretching, N-H bending, and C-S stretching within the this compound molecule.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can also be modeled computationally. dtic.milbritannica.com For sulfur-containing heterocycles, these transitions often involve the non-bonding electrons on the sulfur atom and the π-systems if present. science-softcon.de

Table 3: Representative Predicted Vibrational Frequencies for a Thiomorpholine Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H Stretch3350Stretching of the N-H bond
C-H Stretch2950-3050Stretching of C-H bonds in CH₂ and CH₃ groups
CH₂ Scissoring1450Bending of CH₂ groups
C-N Stretch1100Stretching of C-N bonds
C-S Stretch700Stretching of C-S bonds

Note: These are typical frequency ranges and the exact values would require specific calculations for this compound.

Mechanistic Studies of Key Reactions Involving this compound

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.

For this compound, several types of reactions can be envisaged. The nitrogen atom, being a secondary amine, can undergo nucleophilic reactions such as alkylation, acylation, and arylation. mdpi.com The sulfur atom, a thioether, can be oxidized to a sulfoxide (B87167) or a sulfone. nih.gov

DFT calculations can be employed to model the reaction pathways for these transformations. mdpi.com By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing insights into the feasibility and kinetics of the reaction. scilit.com For instance, a computational study could elucidate the step-by-step mechanism of the oxidation of the sulfur atom, identifying the structure of the transition state and the role of the oxidizing agent.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation and its interactions with its environment evolve.

For this compound, MD simulations can be used to study its conformational flexibility in different solvents. These simulations can reveal the timescales of transitions between different chair and boat conformations of the thiomorpholine ring, as well as the rotation of the methyl group.

Furthermore, MD simulations are a powerful tool for investigating intermolecular interactions. nih.gov For example, a simulation of this compound in water could reveal the structure and dynamics of the surrounding water molecules and the nature of the hydrogen bonds formed between the molecule and water. This is crucial for understanding its solubility and how it interacts with biological macromolecules.

Advanced Derivatives of 2r 2 Methylthiomorpholine and Their Academic Relevance

Synthesis of Novel Spirocyclic and Fused-Ring Thiomorpholine (B91149) Systems

The construction of spirocyclic and fused-ring systems from (2R)-2-methylthiomorpholine introduces significant structural rigidity and complexity, which can be advantageous for modulating biological activity and physicochemical properties. Various synthetic strategies can be envisioned for the elaboration of the this compound core into these advanced architectures.

One common approach to spirocyclic systems involves the use of intramolecular cyclization reactions. For instance, the nitrogen atom of the thiomorpholine ring can act as a nucleophile to attack an electrophilic center appended to the ring. By starting with a suitably functionalized this compound derivative, a spirocyclic compound can be generated. A hypothetical reaction scheme could involve the N-alkylation of this compound with a bifunctional electrophile, followed by an intramolecular cyclization.

Fused-ring systems can be accessed through various cycloaddition reactions or tandem reactions. The inherent chirality of this compound can be exploited to induce stereoselectivity in these transformations. For example, a Diels-Alder reaction with a diene-functionalized this compound derivative could lead to the formation of a fused bicyclic system with controlled stereochemistry.

The academic relevance of these spirocyclic and fused-ring thiomorpholine systems lies in their potential as novel scaffolds for drug discovery. The rigid conformation of these molecules can lead to higher binding affinities and selectivities for biological targets.

Table 1: Representative Strategies for Spirocyclic and Fused-Ring Synthesis from Chiral Heterocyclic Precursors

Reaction Type Chiral Precursor Reagents and Conditions Product Type Potential Application of this compound
Intramolecular Mannich ReactionChiral Piperidine DerivativeFormaldehyde, secondary amineSpirocyclic PiperidineN-functionalization of this compound with a suitable tethered nucleophile followed by intramolecular cyclization.
Pictet-Spengler ReactionTryptophan methyl esterAldehyde, acid catalystFused Indole SystemN-arylethyl derivative of this compound could undergo intramolecular cyclization onto an activated aromatic ring.
[3+2] CycloadditionChiral Azomethine YlideAlkene or alkyneFused Pyrrolidine RingGeneration of an azomethine ylide from the secondary amine of this compound for reaction with a dipolarophile.
Ring-Closing Metathesis (RCM)Diene-substituted chiral amineGrubbs' catalystFused HeterocycleSynthesis of a diene-tethered this compound derivative for subsequent RCM to form a fused ring.

Exploration of Thiomorpholine 1,1-Dioxide Derivatives and Their Distinct Chemical Behavior

Oxidation of the sulfur atom in this compound to the sulfone state affords the corresponding this compound 1,1-dioxide. This transformation significantly alters the electronic and steric properties of the molecule, leading to distinct chemical behavior. The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The resulting thiomorpholine 1,1-dioxide is a stable, crystalline solid. The sulfone group is a strong electron-withdrawing group, which decreases the basicity of the nitrogen atom and influences the reactivity of adjacent protons. The geometry around the sulfur atom changes from tetrahedral in the thiomorpholine to a more sterically demanding tetrahedral arrangement in the 1,1-dioxide.

The chemical behavior of this compound 1,1-dioxide is characterized by the enhanced acidity of the protons alpha to the sulfone group. This allows for deprotonation with a suitable base to form a carbanion, which can then be reacted with various electrophiles to introduce new functional groups at the C3 position. This reactivity provides a powerful tool for the further derivatization of the chiral scaffold.

Furthermore, the sulfone moiety is a key structural feature in many biologically active compounds. Thiomorpholine 1,1-dioxide derivatives have been investigated for a range of therapeutic applications. openmedicinalchemistryjournal.com The rigid and polar nature of the sulfone group can facilitate interactions with biological targets.

Table 2: Comparison of Physicochemical Properties of Thiomorpholine and Thiomorpholine 1,1-Dioxide

Property Thiomorpholine Thiomorpholine 1,1-Dioxide
Molecular Formula C4H9NSC4H9NO2S
Molar Mass 103.19 g/mol 135.19 g/mol
Appearance Colorless liquidWhite to off-white solid researchgate.net
Sulfur Oxidation State -2+2
Basicity of Nitrogen More basicLess basic
Acidity of α-protons Not significantly acidicIncreased acidity

Structure-Reactivity Relationships in Substituted Chiral Thiomorpholines

The relationship between the structure of substituted chiral thiomorpholines and their chemical reactivity is a crucial aspect of their academic study. The stereochemistry at the C2 position, as in this compound, plays a significant role in directing the outcome of chemical reactions. The methyl group can exert steric hindrance, influencing the approach of reagents and favoring the formation of one stereoisomer over another in subsequent transformations.

For instance, in the N-alkylation of this compound, the incoming electrophile will approach from the less hindered face of the nitrogen atom, which is dictated by the conformation of the thiomorpholine ring and the orientation of the C2-methyl group. This stereocontrol is essential for the synthesis of enantiomerically pure advanced derivatives.

The electronic nature of substituents on the thiomorpholine ring also has a profound impact on reactivity. Electron-donating groups on the ring can enhance the nucleophilicity of the nitrogen atom, while electron-withdrawing groups will have the opposite effect. In the case of the 1,1-dioxide derivatives, the strongly electron-withdrawing sulfone group dominates the electronic landscape of the molecule, as discussed previously.

Understanding these structure-reactivity relationships is fundamental for the rational design of synthetic routes to novel and complex chiral thiomorpholine derivatives. By carefully considering the steric and electronic effects of substituents, chemists can predict and control the outcomes of chemical reactions, enabling the efficient synthesis of target molecules with desired stereochemistry and functionality.

Table 3: Predicted Influence of Substituents on the Reactivity of the this compound Scaffold

Position of Substitution Type of Substituent Predicted Effect on Nitrogen Nucleophilicity Predicted Effect on Reactivity of Ring Protons
N-4Electron-donating group (e.g., alkyl)IncreaseMinimal
N-4Electron-withdrawing group (e.g., acyl)DecreaseMinimal
C-3Electron-withdrawing groupMinimalIncreased acidity of C-3 proton
C-5 or C-6Alkyl groupMinimalPotential steric hindrance for reactions at adjacent positions

Future Research Directions and Unexplored Avenues for 2r 2 Methylthiomorpholine

Development of Novel and Green Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign and efficient synthetic methodologies. For (2R)-2-Methylthiomorpholine, future research is expected to pivot towards greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Moreover, the development of biocatalytic routes presents a promising and largely unexplored avenue. nih.govnih.gov Employing engineered enzymes could offer highly stereoselective and efficient pathways to this compound under mild reaction conditions, representing a significant advancement in sustainable chemical synthesis. nih.gov The integration of flow chemistry techniques could further enhance the scalability and safety of these novel synthetic methods. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Approach Potential Advantages Research Focus
One-Pot/Tandem Reactions Increased efficiency, reduced waste, lower cost.Design of novel multi-component reactions.
Biocatalysis High stereoselectivity, mild reaction conditions, use of renewable resources.Enzyme screening and protein engineering.
Flow Chemistry Enhanced safety, scalability, and process control.Development of continuous flow synthesis protocols.
Use of Greener Solvents Reduced environmental impact and toxicity.Exploration of bio-based solvents and supercritical fluids.

Expanding the Scope of Asymmetric Catalytic Applications

While this compound and its derivatives have shown promise as chiral ligands and catalysts, their application in a broader range of asymmetric transformations remains a fertile area for investigation. Future research should aim to move beyond established applications and explore new frontiers in asymmetric catalysis.

A significant area of interest lies in the development of novel chiral ligands derived from the this compound scaffold for transition-metal-catalyzed reactions. researchgate.netnih.gov These could include applications in asymmetric C-C bond-forming reactions such as Friedel-Crafts alkylations, Michael additions, and Mannich reactions. mdpi.com The unique stereoelectronic properties of the thiomorpholine (B91149) ring could lead to catalysts with novel reactivity and selectivity profiles. researchgate.net

Furthermore, the potential of this compound in organocatalysis is an area ripe for exploration. Its inherent chirality and the presence of both nitrogen and sulfur heteroatoms make it a promising candidate for a variety of organocatalytic transformations. Research in this direction could lead to the discovery of new metal-free catalytic systems for important organic reactions. semanticscholar.org

Table 2: Potential Asymmetric Catalytic Applications for this compound Derivatives

Reaction Type Catalyst Type Potential Outcome
Friedel-Crafts Alkylation Chiral Lewis Acid ComplexEnantioselective synthesis of chiral aromatic compounds.
Michael Addition Organocatalyst or Metal ComplexStereoselective formation of C-C bonds.
Mannich Reaction Chiral Brønsted Acid or BaseAsymmetric synthesis of β-amino carbonyl compounds.
Asymmetric Hydrogenation Chiral Transition Metal ComplexEnantioselective reduction of unsaturated compounds.

Advanced Mechanistic Studies and Integrated Computational-Experimental Approaches

A deeper understanding of the reaction mechanisms underlying the catalytic activity of this compound is paramount for the rational design of more efficient and selective catalysts. Future research should employ a combination of advanced experimental techniques and computational modeling to elucidate these mechanisms in detail.

Advanced spectroscopic methods, such as in-situ infrared and nuclear magnetic resonance spectroscopy, can provide valuable insights into the structure and behavior of catalytic intermediates. researchgate.netrsc.orgethz.ch Kinetic studies will also be crucial for understanding the factors that govern reaction rates and selectivity. These experimental approaches, when coupled with high-level computational studies, can offer a comprehensive picture of the catalytic cycle. uh.edu

Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state geometries, and rationalize observed stereoselectivities. figshare.com This integrated computational-experimental approach will not only deepen our fundamental understanding but also accelerate the discovery and optimization of new catalytic systems based on the this compound scaffold. chemrxiv.org

Exploration in New Chemical Transformations (e.g., C-H Functionalization, Photocatalysis)

The application of this compound in emerging areas of synthetic chemistry, such as C-H functionalization and photocatalysis, represents a significant and exciting future research direction. These fields offer powerful tools for the construction of complex molecules from simple precursors.

In the realm of C-H functionalization, chiral ligands derived from this compound could be employed to control the stereoselectivity of reactions that directly convert C-H bonds into new functional groups. mdpi.comrsc.orgmdpi.com This would provide a more atom- and step-economical approach to the synthesis of valuable chiral molecules. researchgate.net

Photocatalysis has emerged as a powerful technology for driving chemical reactions with visible light. ethz.chacs.orgfigshare.com The development of chiral photocatalysts based on the this compound framework could enable novel asymmetric transformations that are not accessible through traditional thermal methods. The unique electronic properties of the sulfur atom in the thiomorpholine ring could be particularly advantageous in designing new photoredox catalysts. ethz.chacs.orgfigshare.com

Table 3: Emerging Chemical Transformations for this compound

Transformation Potential Role of this compound Significance
C-H Functionalization Chiral directing group or ligand for stereocontrol.Atom-economical synthesis of complex chiral molecules.
Photocatalysis Chiral photosensitizer or ligand in a photoredox system.Access to novel light-driven asymmetric reactions.

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